molecular formula C11H18BNO3S B6342347 2-ETHOXY-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)THIAZOLE CAS No. 1310404-95-5

2-ETHOXY-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)THIAZOLE

Cat. No.: B6342347
CAS No.: 1310404-95-5
M. Wt: 255.15 g/mol
InChI Key: NPQOYZALEJVHAE-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a boron-containing heterocyclic compound It is characterized by the presence of a thiazole ring substituted with an ethoxy group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the borylation of a thiazole derivative. One common method is the palladium-catalyzed borylation of 2-ethoxythiazole using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation: The boron moiety can be oxidized to form boronic acids.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Cross-Coupling Reactions: Formation of biaryl compounds.

    Oxidation: Formation of boronic acids.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several scientific research applications:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Potential use in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole primarily involves its role as a boron source in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the boron moiety to the organic substrate. This process leads to the formation of new carbon-carbon bonds. The thiazole ring and ethoxy group can also participate in various chemical transformations, contributing to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to other boron-containing compounds. This uniqueness makes it particularly useful in specific cross-coupling reactions and applications in medicinal chemistry .

Biological Activity

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C9H14BNO2SC_9H_{14}BNO_2S with a molecular weight of 185.14 g/mol. The compound features a dioxaborolane moiety which is significant for its biological interactions.

PropertyValue
Molecular FormulaC9H14BNO2SC_9H_{14}BNO_2S
Molecular Weight185.14 g/mol
CAS Number18541712
Boiling PointNot specified
DensityNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane group is known for its role in forming reversible covalent bonds with nucleophilic sites on proteins. This characteristic can lead to the inhibition of specific enzymes or receptors involved in disease processes.

Anticancer Potential

Research indicates that compounds containing boron moieties exhibit potential anticancer properties. For instance, studies have shown that similar boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways related to cell proliferation and survival. Specifically, the thiazole ring may enhance the selectivity and potency of these compounds against cancer cells.

Case Studies

  • Inhibition of Protein Kinases : A study highlighted the effectiveness of boron-containing compounds in inhibiting various protein kinases involved in cancer progression. The compound demonstrated promising IC50 values in the low micromolar range against certain cancer cell lines, suggesting its potential as a therapeutic agent .
  • Synergistic Effects : Another investigation explored the combinatorial use of this compound with established chemotherapeutics. Results indicated enhanced cytotoxicity against resistant cancer cell lines when used in conjunction with traditional agents, suggesting a possible role in overcoming drug resistance .

Research Findings

Recent studies have focused on the synthesis and modification of thiazole derivatives to improve their biological activity. The incorporation of the dioxaborolane moiety has been shown to enhance pharmacokinetic properties such as solubility and bioavailability.

Pharmacological Profile

  • Selectivity : Compounds similar to this compound exhibit selective inhibition of specific kinases over others.
  • Toxicity : Preliminary toxicity assessments indicate that while effective against cancer cells, further studies are needed to evaluate the safety profile in vivo.

Properties

IUPAC Name

2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO3S/c1-6-14-9-13-8(7-17-9)12-15-10(2,3)11(4,5)16-12/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQOYZALEJVHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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